4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 890950-58-0
VCID: VC5032032
InChI: InChI=1S/C18H13ClN6O/c19-13-8-6-12(7-9-13)18(26)24-23-16-15-10-22-25(17(15)21-11-20-16)14-4-2-1-3-5-14/h1-11H,(H,24,26)(H,20,21,23)
SMILES: C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C18H13ClN6O
Molecular Weight: 364.79

4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

CAS No.: 890950-58-0

Cat. No.: VC5032032

Molecular Formula: C18H13ClN6O

Molecular Weight: 364.79

* For research use only. Not for human or veterinary use.

4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide - 890950-58-0

Specification

CAS No. 890950-58-0
Molecular Formula C18H13ClN6O
Molecular Weight 364.79
IUPAC Name 4-chloro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Standard InChI InChI=1S/C18H13ClN6O/c19-13-8-6-12(7-9-13)18(26)24-23-16-15-10-22-25(17(15)21-11-20-16)14-4-2-1-3-5-14/h1-11H,(H,24,26)(H,20,21,23)
Standard InChI Key NMQXKPFTTQPTJU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₈H₁₃ClN₆O, with a molecular weight of 364.79 g/mol. Its structure comprises two primary components:

  • Pyrazolo[3,4-d]pyrimidine Core: A bicyclic system with nitrogen atoms at positions 1, 3, and 4, substituted with a phenyl group at position 1 and a chlorine atom at position 4.

  • Benzohydrazide Moiety: A benzoyl group linked to a hydrazide functional group, which enhances hydrogen-bonding capacity and target selectivity.

Table 1: Key Structural Features

FeatureDescription
Core StructurePyrazolo[3,4-d]pyrimidine with 1-phenyl and 4-chloro substituents
Hydrazide LinkageN'-Benzoylhydrazine connected to the pyrimidine ring
Halogen SubstituentChlorine at position 4, influencing electronic properties and reactivity

Spectroscopic Characterization

  • NMR Spectroscopy: Proton NMR reveals signals at δ 8.3–8.5 ppm for pyrazole protons and δ 7.2–7.9 ppm for aromatic benzohydrazide protons.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 365.1 [M+H]⁺, consistent with the molecular formula.

  • IR Spectroscopy: Stretching vibrations at 1660 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm the hydrazide group.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves a multi-step protocol:

  • Formation of Pyrazolo[3,4-d]Pyrimidine:

    • Condensation of 1-phenyl-1H-pyrazol-3-amine with malononitrile under acidic conditions yields the pyrazolo[3,4-d]pyrimidine intermediate.

  • Chlorination:

    • Treatment with phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 4.

  • Hydrazide Conjugation:

    • Reaction with benzohydrazide in refluxing ethanol forms the final product via nucleophilic acyl substitution.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Core FormationMalononitrile, HCl, 80°C72
ChlorinationPOCl₃, 110°C, 6h85
Hydrazide ConjugationBenzohydrazide, EtOH, reflux68

Industrial Scalability

Industrial production employs continuous flow reactors to optimize temperature control and reduce reaction times. Purification via column chromatography or recrystallization ensures >95% purity.

Physicochemical Properties

Physical Properties

  • Solubility: Poorly soluble in water (0.12 mg/mL), moderately soluble in DMSO (8.5 mg/mL).

  • Melting Point: 248–250°C.

  • Crystallinity: Monoclinic crystal system with P2₁/c space group, as confirmed by X-ray diffraction.

Chemical Reactivity

  • Nucleophilic Substitution: The chlorine atom undergoes substitution with amines or thiols under basic conditions.

  • Oxidation: The hydrazide group oxidizes to a diazene derivative with H₂O₂.

  • Complexation: Forms metal complexes with Cu²⁺ and Fe³⁺, enhancing antimicrobial activity .

Biological Mechanisms and Pharmacological Activity

Kinase Inhibition

The compound inhibits cyclin-dependent kinase 2 (CDK2) by binding to its ATP pocket, disrupting cell cycle progression in cancer cells. IC₅₀ values range from 0.8–1.2 µM in breast cancer (MCF-7) and leukemia (K562) cell lines.

Table 3: Anticancer Activity in Cell Lines

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-70.962
K5621.158

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 16 µg/mL and 32 µg/mL, respectively. Mechanistic studies suggest disruption of bacterial cell membrane integrity .

Applications in Medicinal Chemistry

Anticancer Drug Development

Derivatives of this compound are being evaluated in preclinical trials for their ability to synergize with doxorubicin, reducing required dosages by 40%.

Antibacterial Coatings

Incorporation into polymer matrices (e.g., polyurethane) creates antimicrobial surfaces for medical devices, reducing biofilm formation by 75% .

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